molecular formula C19H28N2O5 B13692982 Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate

Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate

Cat. No.: B13692982
M. Wt: 364.4 g/mol
InChI Key: ZLLRAQLJSFTHKR-UHFFFAOYSA-N
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Description

Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate typically involves multiple steps. One common method includes the protection of the amino group with a Boc group, followed by the coupling of the protected amino acid with a benzyl-protected amine. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to remove the Boc protecting group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical pathways, including peptide bond formation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-[®-N-Benzyl-2-amino]propanoate: Lacks the Boc protecting group, making it more reactive.

    Methyl (S)-2-[®-N-Benzyl-2-(Fmoc-amino)propanamido]propanoate: Contains a different protecting group (Fmoc) that offers different reactivity and stability.

    Methyl (S)-2-[®-N-Benzyl-2-(Cbz-amino)propanamido]propanoate: Features a Cbz protecting group, which is also used in peptide synthesis.

Uniqueness

Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate is unique due to its Boc protecting group, which provides stability under basic conditions and can be easily removed under acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

Properties

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate

InChI

InChI=1S/C19H28N2O5/c1-13(20-18(24)26-19(3,4)5)16(22)21(14(2)17(23)25-6)12-15-10-8-7-9-11-15/h7-11,13-14H,12H2,1-6H3,(H,20,24)

InChI Key

ZLLRAQLJSFTHKR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1)C(C)C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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